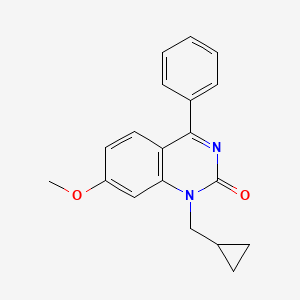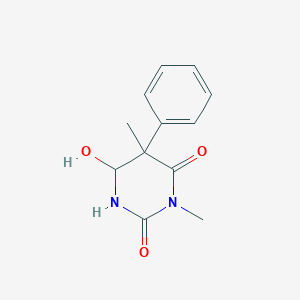
Dimethyl (diethylphosphanyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both ester and phosphanyl functional groups, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethyl (diethylphosphanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphanyl compounds.
科学研究应用
Dimethyl (diethylphosphanyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl (diethylphosphanyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols.
相似化合物的比较
Similar Compounds
Diethyl propanedioate:
Dimethyl propanedioate: Similar to diethyl propanedioate but with methyl ester groups instead of ethyl.
Dimethyl fumarate: An ester compound with applications in medicine, particularly in the treatment of multiple sclerosis.
Uniqueness
Dimethyl (diethylphosphanyl)propanedioate is unique due to the presence of both ester and phosphanyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs.
属性
CAS 编号 |
58334-31-9 |
|---|---|
分子式 |
C9H17O4P |
分子量 |
220.20 g/mol |
IUPAC 名称 |
dimethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(6-2)7(8(10)12-3)9(11)13-4/h7H,5-6H2,1-4H3 |
InChI 键 |
QNYJFQUIGNTRSW-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)C(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)


![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)



![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)



